molecular formula C12H13BrF3NO3S B8202695 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine

Cat. No.: B8202695
M. Wt: 388.20 g/mol
InChI Key: JJYVZANEVBSQTG-UHFFFAOYSA-N
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Description

1-{[4-Bromo-2-(Trifluoromethoxy)benzene]sulfonyl}piperidine is a sulfonamide derivative featuring a piperidine ring connected via a sulfonyl group to a substituted benzene ring. The benzene ring is functionalized with a bromine atom at the para-position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho-position (C2). This combination of electron-withdrawing substituents (Br, -OCF₃) enhances the compound’s metabolic stability and modulates its electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO3S/c13-9-4-5-11(10(8-9)20-12(14,15)16)21(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVZANEVBSQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with piperidine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this one can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell walls and metabolic processes.
CompoundActivityMIC (µg/mL)
This compoundAntibacterial (assumed)TBD
Piperidine derivative AAntiviral (Ebola)< 10
Piperidine derivative BAnticonvulsantTBD
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Modifications in piperidine structures have been linked to enhanced inhibition of pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory diseases.

Material Science Applications

The unique structure of this compound allows it to be utilized in material science:

  • Polymer Chemistry : The sulfonyl group can act as a reactive site for polymerization reactions, enabling the synthesis of new polymeric materials with tailored properties. These materials can be used in coatings, adhesives, and other industrial applications.

Synthetic Intermediate

In organic synthesis, this compound can serve as an important intermediate:

  • Building Block for Complex Molecules : Its reactivity allows it to participate in various coupling reactions, enabling the construction of more complex molecular architectures. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Activity Study : A study evaluating several piperidine derivatives found that compounds structurally similar to this compound demonstrated effective inhibition against common bacterial strains. This highlights the potential for development into therapeutic agents.
  • Inhibition of Pyroptosis : Research has explored how structural modifications in piperidine compounds can enhance their anti-pyroptotic activity. Findings suggest that derivatives could significantly reduce IL-1β release, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group and sulfonylpiperidine moiety may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs in Piperidine Sulfonamide Chemistry

Several piperidine sulfonamides with varying aryl substituents have been synthesized and studied. Key examples include:

Table 1: Structural Comparison of Piperidine Sulfonamides
Compound Name Aryl Substituents Piperidine Modifications Key Properties References
1-{[4-Bromo-2-(Trifluoromethoxy)benzene]sulfonyl}piperidine 4-Br, 2-OCF₃ None High metabolic stability, lipophilic
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine 3-Br, 4-OCH₃ 4-Methyl group Enhanced steric bulk, moderate antibacterial activity
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine 5-Br, 2-OCH₂CH₃, 4-CH₃ None Improved solubility due to ethoxy group
1-{4-[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methylbenzenesulfonyl}-4-methylpiperidine Variable 1,3,4-oxadiazole substituents 4-Methyl group Antibacterial and enzyme inhibition (e.g., sEH)
Key Observations:
  • Substituent Position Effects : The position of bromine and alkoxy/trifluoromethoxy groups significantly impacts electronic and steric properties. For example, 4-bromo substitution (as in the target compound) creates a more linear structure compared to 3-bromo or 5-bromo analogs .
  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound provides greater electron-withdrawing effects and resistance to oxidative metabolism compared to -OCH₃ in analogs like 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine .
Key Observations:
  • Metabolic Stability : The trifluoromethoxy group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, a critical advantage over methoxy-containing analogs .
  • Antibacterial Activity : Analogs with 1,3,4-oxadiazole substituents (e.g., compounds in Table 2) show enhanced antibacterial activity, but this is absent in the target compound due to its simpler aryl structure .

Biological Activity

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine is a compound featuring a piperidine ring, which is known for its diverse biological activities. The presence of the sulfonyl group and the trifluoromethoxy substitution enhances its pharmacological potential. This article explores the biological activity of this compound, including its antibacterial properties and enzyme inhibition capabilities.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₈BrF₃N₁O₂S
  • Molecular Weight: 339.51 g/mol
  • CAS Number: 175278-14-5

Biological Activity Overview

The biological activities of compounds structurally similar to this compound have been extensively studied, particularly focusing on their antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Research indicates that compounds with piperidine and sulfonyl groups exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis suggests that the introduction of electron-withdrawing groups like trifluoromethoxy enhances antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an inhibitor of key enzymes has also been evaluated. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for related compounds indicate strong inhibitory activity, suggesting that modifications to the piperidine structure can enhance enzyme binding affinity.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease1.13 ± 0.003

Case Studies

Several case studies highlight the biological activities of sulfonamide derivatives containing piperidine rings:

  • Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives, revealing that those with sulfonamide functionalities exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. The presence of halogen substituents further improved their effectiveness against resistant bacterial strains .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of various sulfonamide derivatives, demonstrating that compounds similar to this compound showed promising results against AChE and urease, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .

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